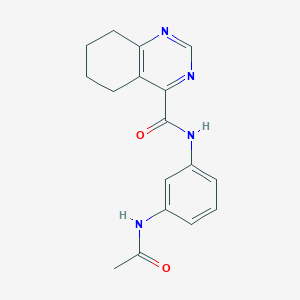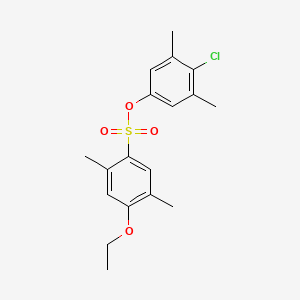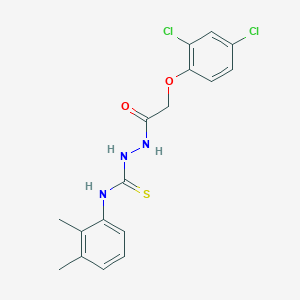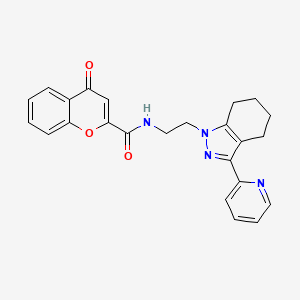
N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide, also known as ATQ or Antiquitin, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of tetrahydroquinazolines and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves the inhibition of various enzymes and signaling pathways involved in cell growth, survival, and differentiation. N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide also inhibits the activity of protein kinases, which play a crucial role in cell signaling pathways. Additionally, N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to induce the expression of tumor suppressor genes and to inhibit the expression of oncogenes.
Biochemical and Physiological Effects:
N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antiplatelet effects. N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and to reduce oxidative stress. Additionally, N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit platelet aggregation and to have vasodilatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide in lab experiments is its relatively simple synthesis method. Additionally, N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to have low toxicity and to be well-tolerated in animal studies. However, one of the limitations of using N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research involving N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide. One area of research is the development of N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide derivatives with improved solubility and bioavailability. Another area of research is the study of N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide in combination with other drugs for potential synergistic effects. Additionally, further research is needed to elucidate the mechanism of action of N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide and its potential therapeutic applications in various diseases.
Synthesis Methods
The synthesis of N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves the condensation of 2-aminobenzamide with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds via a Mannich-type reaction, followed by cyclization to form the tetrahydroquinazoline ring. The final product is obtained by acetylation of the amine group with acetic anhydride.
Scientific Research Applications
N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer research, N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disorders, N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been studied for its neuroprotective effects and its ability to improve cognitive function. In cardiovascular diseases, N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to have vasodilatory effects and to inhibit platelet aggregation.
properties
IUPAC Name |
N-(3-acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-11(22)20-12-5-4-6-13(9-12)21-17(23)16-14-7-2-3-8-15(14)18-10-19-16/h4-6,9-10H,2-3,7-8H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFISEQWFYYFERN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=NC=NC3=C2CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-chloro-1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[4,3-b]quinoline](/img/structure/B2377251.png)
![N-(3-chloro-4-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2377254.png)
![Ethyl 1-{3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate](/img/structure/B2377256.png)
![2-phenyl-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2377257.png)






![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2377269.png)

![2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2377272.png)